2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its structure consists of a benzamide core with methoxy groups at the 2 and 6 positions and a pyrrolidinone moiety attached to the phenyl ring.
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as benzoylphenylurea (bpu), inhibit chitin synthesis in insects
Mode of Action
For instance, benzoylphenylurea (BPU) inhibits chitin synthesis in insects . The exact interaction between 2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide and its target requires further investigation.
Biochemical Pathways
Based on the potential target of action, it can be inferred that the compound may affect pathways related to chitin synthesis
Result of Action
Based on the potential target of action, it can be inferred that the compound may inhibit chitin synthesis, which could potentially lead to the disruption of insect growth and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with an amine derivative. One common method includes dissolving benzoic acid in methanol with a catalytic amount of sulfuric acid and refluxing the mixture overnight. The reaction mixture is then concentrated, diluted with water, and extracted with chloroform .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound’s properties make it suitable for use in materials science and the development of new materials.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxybenzamide: Lacks the pyrrolidinone moiety, making it less versatile in biological applications.
N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Similar structure but without the methoxy groups, which can affect its reactivity and interactions.
Uniqueness
2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide stands out due to its combination of methoxy groups and the pyrrolidinone moiety, providing unique chemical and biological properties that make it valuable in various research fields .
Properties
IUPAC Name |
2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-8-4-9-16(25-2)18(15)19(23)20-13-6-3-7-14(12-13)21-11-5-10-17(21)22/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNGSYUUIKYKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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